
Terlipressin
Vue d'ensemble
Description
Terlipressin is a synthetic vasopressin analog with a prolonged half-life of 6 hours compared to vasopressin’s 10 minutes, achieved through its triglycyl-lysine modification . It primarily activates V1a receptors, inducing splanchnic vasoconstriction to reduce portal venous pressure, and V2 receptors, promoting water reabsorption . Clinically, it is used for hepatorenal syndrome-acute kidney injury (HRS-AKI), acute variceal bleeding, and post-hepatectomy portal hyperperfusion syndrome . Its efficacy and safety profile are context-dependent, with studies highlighting its role in improving renal function and survival in HRS-AKI .
Méthodes De Préparation
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Linear Chain Assembly
SPPS remains a foundational method for terlipressin production. The process typically employs Rink Amide AM resin or 2-chlorotrityl chloride (2-CTC) resin as the solid support. As detailed in CN102408471A, the synthesis begins with coupling Fmoc-Gly-OH to the resin, followed by sequential addition of Fmoc-protected amino acids using a DIC/HOBt activation system . The sequence Gly-Gly-Gly is incorporated early to minimize [+1Gly] and [+2Gly] impurities, which historically plagued earlier syntheses .
Key steps include:
-
Deprotection : Piperidine (20–30% in DMF) removes Fmoc groups.
-
Coupling : Activated esters of Fmoc-amino acids (e.g., Fmoc-Cys(Trt)-OH) react with the resin-bound peptide.
-
Side-Chain Protection : Trt (trityl) for Cys and Asn, Boc (tert-butyloxycarbonyl) for Lys, and tBu (tert-butyl) for Tyr .
Cleavage and Oxidation
After assembling the linear peptide-resin, acidolytic cleavage using trifluoroacetic acid (TFA)/1,2-ethanedithiol (EDT)/H₂O (95:2.5:2.5 v/v) liberates the peptide while retaining side-chain protections . The crude linear peptide is oxidized in 0.1 M ammonium acetate buffer (pH 8.5) with iodine to form the Cys¹–Cys⁶ disulfide bond. Notably, CN102408471A reduced oxidation time to 6–8 hours (vs. 24 hours traditionally), minimizing degradation .
Table 1: SPPS Process Parameters
Parameter | Value | Source |
---|---|---|
Resin Loading | 0.6–0.8 mmol/g | |
Coupling Reagent | DIC/HOBt (3 equiv each) | |
Deprotection Efficiency | >99% per cycle | |
Final Oxidation Yield | 78–82% |
Liquid-Phase Fragment Condensation
Native Chemical Ligation (NCL)
CN111217891A introduced a liquid-phase fragment synthesis strategy using NCL to overcome SPPS limitations. The method divides this compound into three fragments :
-
Fragment 1 (Compound 3) : Boc-Gly-Gly-Gly-SPh (thiophenyl ester).
-
Fragment 2 (Compound 8) : Boc-Cys(Trt)-Pro-Lys(Boc)-Gly-NH₂.
-
Fragment 3 (Compound 13) : H-Tyr(tBu)-Phe-Gln(Trt)-Asn(Trt)-SH.
Fragments 13 and 8 undergo thioester-mediated ligation to form Compound 14, which is subsequently coupled with Boc-Cys(Trt)-OH. Final assembly with Fragment 3 yields the linear peptide, which is oxidized to this compound .
Advantages Over SPPS
-
Scalability : Liquid-phase reactions allow >100 g batches.
-
Purity : Intermediate purification via precipitation (e.g., cold ether) removes truncated sequences.
-
Cost Efficiency : Reduced resin and reagent consumption vs. SPPS .
Table 2: NCL Process Metrics
Metric | SPPS | Liquid-Phase NCL |
---|---|---|
Yield (Crude Product) | 65–70% | 85–90% |
Purity Post-Oxidation | 88–92% | 94–96% |
Production Scale | <10 g | >100 g |
Hybrid Solid-Phase/Liquid-Phase Synthesis
Segment Condensation Strategy
CN108659104B hybridizes SPPS and liquid-phase methods. The Gly-Gly-Gly sequence is synthesized via SPPS on 2-CTC resin, cleaved with 30% hexafluoroisopropanol (HFIP)/DCM , and then coupled to a liquid-phase fragment (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂) . This approach minimizes Gly-related impurities while leveraging liquid-phase efficiency for the C-terminal fragment.
Process Optimization
-
Fragment Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile) achieves >98% purity.
-
Oxidation Control : Using DMSO (5% v/v) under nitrogen atmosphere prevents over-oxidation .
Downstream Purification and Analytical Validation
Chromatographic Purification
All methods employ preparative HPLC for final purification:
-
Mobile Phase : 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
-
Gradient : 20–50% B over 60 minutes.
CN108659104B reports a This compound acetate formulation freeze-dried from 1% acetic acid, yielding a stable powder for injection .
Impurity Profiling
-
Major Impurities : [+1Gly]-terlipressin (0.8–1.2%), deamidated variants (0.5%).
-
Control Measures :
Comparative Analysis of Industrial Feasibility
Table 3: Method Comparison for Scale-Up
Criterion | SPPS | Liquid-Phase NCL | Hybrid Method |
---|---|---|---|
Capital Cost | High | Moderate | Moderate |
Cycle Time | 14 days | 10 days | 12 days |
Yield (API) | 62–68% | 78–82% | 72–75% |
Regulatory Compliance | Well-established | Emerging | Established |
Analyse Des Réactions Chimiques
Types de réactions : La terlipressine subit diverses réactions chimiques, notamment l'oxydation et la réduction. En tant que peptide, elle peut également participer à des réactions de substitution impliquant ses résidus d'acides aminés.
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de la terlipressine comprennent les acides aminés protégés par Fmoc, les agents oxydants et les acides pour la déprotection et le clivage de la résine .
Principaux produits formés : Le principal produit formé à partir de la synthèse de la terlipressine est sa forme active, la lysine-vasopressine, qui exerce les effets pharmacologiques souhaités .
4. Applications de la recherche scientifique
La terlipressine a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie. Elle est largement utilisée dans la gestion des complications liées à la cirrhose hépatique, telles que les saignements des varices œsophagiennes et le syndrome hépatorénal . La terlipressine est également utilisée dans les essais cliniques pour étudier son efficacité dans divers états de choc et conditions avec un tonus vasomoteur diminué . De plus, elle a été étudiée pour ses avantages potentiels dans le traitement du choc septique et d'autres affections nécessitant une vasoconstriction .
5. Mécanisme d'action
La terlipressine agit comme un agoniste du récepteur de la vasopressine, ciblant spécifiquement le récepteur V1 dans les vaisseaux splanchniques. Cette liaison provoque une vasoconstriction, réduisant l'afflux portal et la pression . La réduction de la pression portale améliore la circulation hyperdynamique, augmentant le volume circulatoire efficace et la pression de perfusion rénale . La terlipressine est pharmacologiquement active mais agit également comme un promédicament pour la lysine-vasopressine, ce qui contribue en outre à ses effets vasoconstricteurs .
Composés similaires:
- Vasopressine
- Lysine-vasopressine
- Désmopressine
- Octreotide
Comparaison : La terlipressine est unique en raison de sa demi-vie plus longue et de sa sélectivité accrue pour le récepteur V1 par rapport à la vasopressine endogène . Contrairement à la vasopressine, qui a une durée d'action plus courte, la terlipressine fournit une vasoconstriction soutenue, ce qui la rend plus efficace dans la gestion de conditions telles que le syndrome hépatorénal et les saignements varicaux . Comparée à l'octreotide, un autre vasoconstricteur utilisé dans des conditions similaires, la terlipressine a montré une efficacité supérieure dans certains essais cliniques .
Les propriétés uniques de la terlipressine et son large éventail d'applications en font un composé précieux à la fois dans les milieux cliniques et de recherche.
Applications De Recherche Scientifique
Clinical Applications
-
Hepatorenal Syndrome
- Terlipressin is widely recognized for its role in treating hepatorenal syndrome, a condition characterized by rapid kidney function deterioration in patients with advanced liver disease. Studies indicate that this compound, often administered with albumin, can significantly improve kidney function and survival rates in these patients. A recent study found that 65% of patients responded positively to this compound treatment, with a mean time to reversal of acute kidney injury being approximately 4.8 days .
-
Acute Liver Failure
- Emerging evidence suggests that this compound may be beneficial in managing acute liver failure, particularly in patients experiencing severe complications such as acute-on-chronic liver failure (ACLF). Its use has been associated with improved hemodynamic stability and reduced mortality rates in critically ill patients awaiting liver transplantation .
- Bleeding Esophageal Varices
- Septic Shock
Case Studies
-
Case Study 1: this compound in ACLF
Two patients with alcohol-induced ACLF were treated with continuous this compound infusion. Despite the treatment, both developed ischemic skin necrosis and ultimately succumbed to multiorgan failure. This highlights the potential risks associated with this compound use in severely ill patients . -
Case Study 2: Efficacy in Hepatorenal Syndrome
In a cohort study involving 116 patients with hepatorenal syndrome treated with this compound, a complete response was observed in 39.7% of cases. The study emphasized the importance of patient selection and monitoring for adverse events during treatment .
Data Table: Efficacy and Adverse Events
Application | Efficacy (%) | Mean Time to Response (Days) | Common Adverse Events |
---|---|---|---|
Hepatorenal Syndrome | 65 | 4.8 | Diarrhea, bradycardia, ischemia |
Acute Liver Failure | Not quantified | N/A | Sepsis, multiorgan failure |
Bleeding Esophageal Varices | Significant reduction in mortality | N/A | Abdominal pain, respiratory issues |
Mécanisme D'action
Terlipressin acts as a vasopressin receptor agonist, specifically targeting the V1 receptor in splanchnic vessels. This binding causes vasoconstriction, reducing portal inflow and pressure . The reduction in portal pressure improves hyperdynamic circulation, increasing effective circulatory volume and renal perfusion pressure . This compound is pharmacologically active but also acts as a prodrug for lysine vasopressin, which further contributes to its vasoconstrictive effects .
Comparaison Avec Des Composés Similaires
Terlipressin vs. Vasopressin
- Pharmacokinetics : this compound’s half-life (6 hours) significantly exceeds vasopressin’s (10 minutes), reducing dosing frequency .
- Safety : this compound has fewer side effects, such as cardiac ischemia, due to its selective receptor activation and gradual metabolism to lysine vasopressin .
- Clinical Use : Vasopressin is rarely used in HRS due to its adverse event profile, while this compound is recommended as first-line therapy where available .
This compound vs. Noradrenaline (Norepinephrine)
- Efficacy: HRS reversal rates are comparable: 39.1% (this compound) vs. 43.4% (noradrenaline) in randomized trials . Meta-analyses confirm similar mortality outcomes, but this compound + albumin shows higher HRS reversal rates (55.64% vs. 26.92% with noradrenaline + albumin) .
- Safety: this compound is associated with more adverse events (AEs), including ischemic complications (e.g., digital ischemia, bowel hypoperfusion) and respiratory failure . Noradrenaline requires intensive care unit (ICU) monitoring, increasing healthcare costs .
- Cost-Effectiveness :
Table 1. HRS Reversal Rates: this compound vs. Noradrenaline
Treatment | HRS Reversal Rate | Mortality (15-day) |
---|---|---|
This compound + Albumin | 55.64% (74/133) | 47.8% |
Noradrenaline + Albumin | 26.92% (35/130) | 39.1% |
This compound vs. Octreotide
- Efficacy: this compound outperforms octreotide in HRS reversal (55% vs. 20%, P = 0.01) .
- Safety :
Table 2. Variceal Bleeding Outcomes
Outcome | This compound | Octreotide |
---|---|---|
Bleeding Control | 81% | 78% |
Median Hospital Stay | 5 days | 7 days |
This compound vs. Midodrine/Octreotide Combination
- Efficacy :
- Safety :
This compound vs. Dopamine
- Efficacy :
Economic and Policy Implications
Activité Biologique
Terlipressin is a synthetic analog of vasopressin, primarily used in the management of conditions associated with portal hypertension, such as bleeding esophageal varices and hepatorenal syndrome (HRS). Its biological activity is primarily mediated through the vasopressin-1 receptor (V1R), which leads to vasoconstriction and increased mean arterial pressure. This article delves into the pharmacodynamics, efficacy, safety profile, and clinical applications of this compound based on diverse sources.
This compound acts predominantly on V1R located in vascular smooth muscle, resulting in:
- Vasoconstriction : Increases systemic vascular resistance and mean arterial pressure.
- Renal Effects : Enhances renal perfusion and glomerular filtration rate (GFR), particularly beneficial in patients with HRS.
- Portal Pressure Reduction : Decreases portal venous pressure, alleviating complications from portal hypertension.
1. Hepatorenal Syndrome (HRS)
This compound has shown significant efficacy in reversing HRS, particularly type 1 HRS. Several clinical trials support its use:
- Efficacy Rates : In a meta-analysis of eight randomized controlled trials (RCTs) involving 974 patients, this compound demonstrated a reversal rate of 55.5% compared to 4.8% for placebo (P < 0.001) .
- Serum Creatinine Improvement : Mean serum creatinine levels decreased significantly with this compound treatment (MD −0.64 mg/dL; P < 0.001) .
Endpoint | This compound (%) | Placebo (%) | P Value |
---|---|---|---|
HRS Reversal | 55.5 | 4.8 | <0.001 |
Serum Creatinine Improvement | -0.64 mg/dL | N/A | <0.001 |
2. Bleeding Esophageal Varices
This compound is considered a first-line treatment for acute variceal bleeding due to its rapid action in reducing portal pressure:
- Mortality Reduction : Studies indicate a 34% decrease in mortality associated with initial hemostasis when treated with this compound .
- Treatment Success Rate : In a double-blind trial, treatment success was observed in 34% of patients receiving this compound compared to 13% receiving placebo (P = 0.008) .
Safety Profile
While this compound is generally well-tolerated, it is associated with several adverse events:
- Cardiovascular Events : Approximately 25–40% of patients may experience adverse effects, primarily cardiovascular due to vasoconstriction .
- Discontinuation Rates : About 40% of patients experiencing adverse events may require discontinuation of therapy .
Adverse Event Type | Incidence (%) |
---|---|
Cardiovascular Events | 25–40 |
Treatment Discontinuation | ~40 |
Case Study 1: Efficacy in HRS-AKI
A study involving 300 patients with acute kidney injury due to HRS showed that this compound significantly improved renal function compared to placebo (39% vs. 18%; P < 0.001). Notably, the need for renal replacement therapy was also lower in the this compound group .
Case Study 2: Real-world Outcomes
In a real-world analysis of 225 patients treated with this compound for HRS, the overall response rate was found to be 73%, with higher response rates noted in patients with mild acute kidney injury (79%) compared to those with moderate or severe conditions .
Q & A
Basic Research Questions
Q. What experimental models are used to study terlipressin’s protective effects on organ systems, and how do researchers standardize these models?
Answer: In vitro models, such as oxygen-glucose deprivation/reperfusion (OGD/R) in intestinal epithelial cells (IEC-6), are employed to simulate ischemic injury. Researchers standardize protocols by predefining OGD duration (e.g., 4 hours) and reoxygenation time (e.g., 4 hours), followed by this compound administration at concentrations (e.g., 1–125 nM) validated via cell viability assays. Signaling pathway inhibitors (e.g., PI3K inhibitor Wortmannin) are used to confirm mechanistic targets .
Q. How do clinical trial designs for this compound in hepatorenal syndrome (HRS-1) address endpoints like serum creatinine reduction?
Answer: Trials such as the CONFIRM study define primary endpoints as "verified HRS reversal" (two consecutive serum creatinine [SCr] measurements <1.5 mg/dL within 24 hours). Secondary endpoints include survival without renal replacement therapy and adverse event rates. Dosing duration is capped at 14 days, with albumin co-administration recommended to improve efficacy .
Q. What pharmacokinetic (PK) challenges arise when studying this compound in critically ill patients?
Answer: Limited blood sampling in HRS patients restricts PK data collection. Researchers use sparse sampling strategies and model this compound’s active metabolite, lysine-vasopressin (LVP), to characterize relationships between dose, mean arterial pressure (MAP), and heart rate (HR). Population PK/PD modeling is applied to guide dosing adjustments .
Advanced Research Questions
Q. How do conflicting efficacy outcomes in this compound trials (e.g., CONFIRM vs. REVERSE) inform future trial design?
Answer: Discrepancies in HRS reversal rates (32% in CONFIRM vs. lower rates in earlier studies) highlight the need for standardized inclusion criteria (e.g., SCr thresholds, exclusion of sepsis). Sensitivity analyses (±20% efficacy variation) and subgroup analyses (e.g., systemic inflammatory response syndrome patients) are critical to address heterogeneity .
Q. What signaling pathways mediate this compound’s cellular protective effects, and how are these pathways experimentally validated?
Answer: this compound activates PI3K/Akt pathways, reducing apoptosis in OGD/R models. Validation involves Western blotting for phosphorylated Akt and caspase-3, supplemented by co-administration of pathway inhibitors (e.g., Wortmannin) to confirm dependency. Dose-response curves and time-series data ensure reproducibility .
Q. How do infusion methods (continuous vs. intermittent) impact this compound’s safety profile in cirrhosis patients?
Answer: Continuous infusion reduces adverse events (e.g., abdominal pain, ischemia) compared to bolus dosing by maintaining stable plasma concentrations. Meta-analyses of RCTs show a 15–20% lower risk of cardiovascular complications with continuous protocols, though optimal dosing rates require further PK validation .
Q. What methodological limitations affect this compound’s PK/PD modeling in HRS-1 patients?
Answer: Key limitations include:
- Sparse sampling : Limits accurate estimation of LVP’s half-life.
- Covariates : Serum albumin levels and hepatic function alter this compound clearance, requiring multivariate modeling.
- Endpoint variability : MAP and HR responses are confounded by concurrent therapies (e.g., albumin, catecholamines) .
Q. How do researchers reconcile this compound’s V1/V2 receptor agonism with its clinical effects?
Answer: In vitro binding assays show this compound’s metabolite LVP has higher V1 affinity (V1:Kd = 0.29 nM; V2:Kd = 3.2 nM), explaining its predominant vasoconstrictive effects. However, V2 activation in renal tubules may contribute to electrolyte imbalances, necessitating electrolyte monitoring in trials .
Q. Data Analysis and Contradiction Resolution
Q. What statistical methods address this compound’s heterogeneous efficacy in sepsis vs. HRS-1?
Answer: Researchers use stratified analyses by disease etiology and multivariate regression to adjust for confounders (e.g., baseline MAP, organ failure scores). In sepsis, Bayesian adaptive trials are employed to optimize dosing in real-time based on MAP trajectories .
Q. How are adverse events (e.g., respiratory failure) analyzed in this compound trials to balance risk-benefit profiles?
Answer: Competing-risk survival models differentiate this compound-related mortality (e.g., respiratory failure) from HRS progression. In CONFIRM, 11% of this compound-treated patients died from respiratory disorders vs. 2% on placebo, prompting post-hoc analyses of fluid balance and oxygenation thresholds .
Q. Tables of Key Findings
Propriétés
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N16O15S2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFXAYNYRLAIU-QSVFAHTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74N16O15S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048952 | |
Record name | Terlipressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1227.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Terlipressin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.67e-01 g/L | |
Record name | Terlipressin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terlipressin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14636-12-5 | |
Record name | Terlipressin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014636125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terlipressin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terlipressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Terlipressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Terlipressin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.